

# methyl 5-methyl-1H-pyrrole-2-carboxylate CAS number and structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *methyl 5-methyl-1H-pyrrole-2-carboxylate*

Cat. No.: *B1582583*

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An In-depth Technical Guide to **Methyl 5-methyl-1H-pyrrole-2-carboxylate**

## Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals, including the blockbuster drug atorvastatin. Its electron-rich nature and versatile reactivity make it an invaluable building block for the synthesis of complex molecular architectures. Within this class of heterocycles, **methyl 5-methyl-1H-pyrrole-2-carboxylate** (CAS No. 1194-97-4) has emerged as a particularly strategic starting material. Its disubstituted pattern, featuring a reactive ester at the 2-position and a methyl group at the 5-position, offers a stable yet highly adaptable platform for the construction of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology.

This guide provides an in-depth technical overview of **methyl 5-methyl-1H-pyrrole-2-carboxylate**, tailored for researchers and drug development professionals. We will delve into its physicochemical properties, robust synthetic methodologies, comprehensive spectral characterization, and its pivotal role as a foundational building block in modern drug discovery.

## Physicochemical and Structural Characteristics

**Methyl 5-methyl-1H-pyrrole-2-carboxylate** is a stable, crystalline solid at room temperature. The structural arrangement of the electron-withdrawing carboxylate group at the C2 position and the electron-donating methyl group at the C5 position significantly influences the reactivity of the pyrrole ring, directing further electrophilic substitution and enabling a wide range of chemical transformations.

Structure:

Figure 1: 2D Structure of **Methyl 5-methyl-1H-pyrrole-2-carboxylate**

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	1194-97-4	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub>	[3]
Molecular Weight	139.15 g/mol	[3]
Appearance	White to off-white crystalline solid	Inferred from related compounds
Melting Point	74-78 °C (for the parent compound, methyl 1H-pyrrole-2-carboxylate)	[4][5]
Purity	≥96% (Commercially available)	[1]

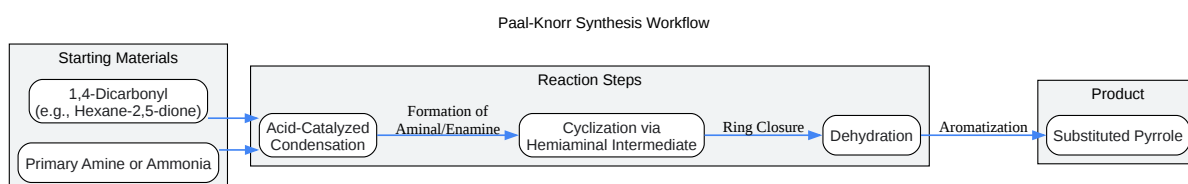
## Synthesis and Mechanistic Insights

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. The most reliable and classical approach to the 2,5-disubstituted pyrrole core of the title compound is the Paal-Knorr synthesis.[1][3][6][7] This methodology involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

### Paal-Knorr Synthesis Pathway

The Paal-Knorr synthesis is a robust and high-yielding method that proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to afford the aromatic pyrrole ring.

The use of a weak acid catalyst, such as acetic acid, is often employed to accelerate the cyclization steps without promoting side reactions like furan formation.[6]



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Caption: Paal-Knorr synthesis workflow for pyrrole formation.

## Experimental Protocol: Synthesis of 5-Methyl-1H-pyrrole-2-carboxylic acid

While a direct synthesis for the methyl ester is not readily available in the literature, a reliable method for producing the precursor carboxylic acid is hydrolysis of the corresponding ethyl ester. The resulting acid can then be subjected to a standard Fischer esterification.

### Step 1: Saponification of Ethyl 5-methyl-1H-pyrrole-2-carboxylate[8]

- Dissolve ethyl 5-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in a mixed solvent system of dioxane, water, and ethanol (ratio approx. 10:1:2).
- Add sodium hydroxide (5 equivalents) to the solution.
- Heat the reaction mixture to reflux for 3 hours, monitoring the reaction progress by TLC.
- Upon completion, remove the solvent under reduced pressure.

- Dissolve the crude residue in water and perform a liquid-liquid extraction with dichloromethane (DCM) to remove any unreacted starting material.
- Adjust the pH of the aqueous phase to ~1 using 1N hydrochloric acid, which will precipitate the carboxylic acid.
- Extract the aqueous phase with DCM or ethyl acetate.
- Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-methyl-1H-pyrrole-2-carboxylic acid. The product is often of sufficient purity for the next step.

#### Step 2: Fischer Esterification

- Suspend the crude 5-methyl-1H-pyrrole-2-carboxylic acid in an excess of methanol.
- Add a catalytic amount of a strong acid (e.g., sulfuric acid or tosic acid).
- Heat the mixture to reflux until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
- Extract the product into an organic solvent such as ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain pure **methyl 5-methyl-1H-pyrrole-2-carboxylate**.

## Spectroscopic Characterization

Definitive spectral data for **methyl 5-methyl-1H-pyrrole-2-carboxylate** is not widely published. However, the spectral data for the closely related ethyl 5-methyl-1H-pyrrole-2-carboxylate (CAS 3284-51-3) provides a reliable proxy for characterization.[9]

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrrole ring, the N-H proton, the methyl group on the ring, and the methyl group of the ester. The pyrrole protons will appear as doublets in the aromatic region. The N-H proton will likely be a broad singlet.
- <sup>13</sup>C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal.
- IR Spectroscopy: The infrared spectrum will be characterized by a strong N-H stretching band around 3300-3400 cm<sup>-1</sup> and a sharp, intense carbonyl (C=O) stretching band from the ester at approximately 1700-1720 cm<sup>-1</sup>.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M<sup>+</sup>) corresponding to the molecular weight of the compound (139.15 m/z).

## Applications in Drug Discovery and Organic Synthesis

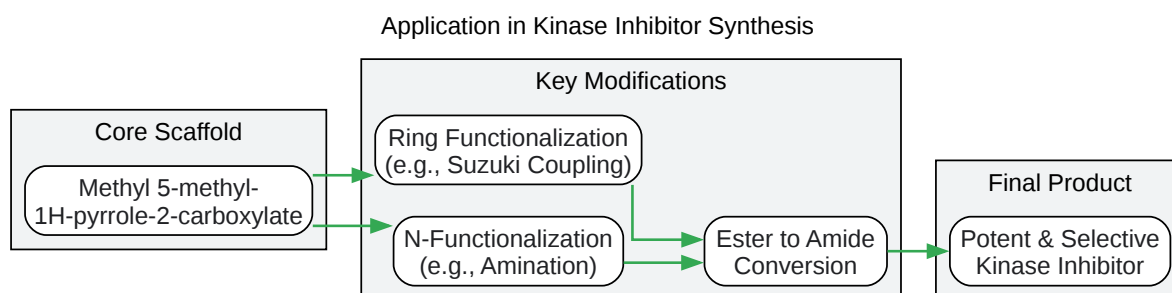
**Methyl 5-methyl-1H-pyrrole-2-carboxylate** is a valuable building block due to its inherent structural features that are commonly found in biologically active molecules, particularly kinase inhibitors.<sup>[10]</sup> The pyrrole-indolin-2-one scaffold, for example, is the basis for several approved anti-cancer drugs that target receptor tyrosine kinases like VEGFR and PDGFR.<sup>[10]</sup>

### Case Study: Synthesis of Kinase Inhibitors

The pyrrole-2-carboxylate moiety is a key component in the synthesis of advanced kinase inhibitors. For instance, derivatives of this scaffold have been used to develop potent and selective inhibitors of Transforming growth factor  $\beta$ -activated kinase 1 (TAK1), a critical node in inflammatory signaling pathways.<sup>[11]</sup> While the cited study uses a pyrrole-2,4-dicarboxamide, the synthetic logic demonstrates the utility of the pyrrole-2-carboxylate starting point. A related bromo-pyrrole methyl ester was utilized in the synthesis of a pyrrolotriazinone core, which is central to a class of potent kinase inhibitors.<sup>[12]</sup>

The general strategy involves the functionalization of the pyrrole ring, often through N-amination or cross-coupling reactions, followed by elaboration of the ester group into an amide,

which frequently serves as a key hydrogen-bonding motif for interaction with the kinase hinge region.



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Caption: General synthetic strategy for kinase inhibitors.

## Conclusion

**Methyl 5-methyl-1H-pyrrole-2-carboxylate** is more than just a simple chemical intermediate; it is a strategically designed building block that provides a robust and versatile entry point into the synthesis of complex, biologically active molecules. Its well-defined structure and predictable reactivity, underpinned by classical synthetic methodologies like the Paal-Knorr synthesis, make it an essential tool for medicinal chemists. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of foundational scaffolds like **methyl 5-methyl-1H-pyrrole-2-carboxylate** in accelerating drug discovery and development pipelines cannot be overstated.

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- To cite this document: BenchChem. [methyl 5-methyl-1H-pyrrole-2-carboxylate CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582583#methyl-5-methyl-1h-pyrrole-2-carboxylate-cas-number-and-structure]

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